Flufenacet-13C6
CAS No.:
Cat. No.: VC0206645
Molecular Formula: C₈¹³C₆H₁₃F₄N₃O₂S
Molecular Weight: 369.29
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈¹³C₆H₁₃F₄N₃O₂S |
|---|---|
| Molecular Weight | 369.29 |
Introduction
Chemical Structure and Properties
Flufenacet-13C6 is the carbon-13 enriched variant of flufenacet, an oxyacetamide herbicide widely used for weed control in agricultural settings. The isotopic labeling occurs specifically on the fluorophenyl ring portion of the molecule, creating a compound with identical chemical behavior but distinguishable mass for analytical purposes.
Basic Chemical Information
The chemical identity and physical properties of Flufenacet-13C6 are summarized in Table 1.
Table 1: Chemical and Physical Properties of Flufenacet-13C6
| Property | Value |
|---|---|
| IUPAC Name | N-(4-fluorophenyl-1,2,3,4,5,6-13C6)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide |
| Molecular Formula | C8¹³C6H13F4N3O2S |
| Molecular Weight | 369.29 |
| Unlabeled CAS Number | 142459-58-3 |
| Product Format | Neat |
| Purity | >95% (HPLC) |
| Storage Temperature | +4°C |
| Shipping Temperature | Room Temperature |
| SMILES | O=C(N(C(C)C)[13C]1=13C13C=13C13C=[13C]1[H])COC2=NN=C(C(F)(F)F)S2 |
Structural Characteristics
The molecular structure of Flufenacet-13C6 maintains all functional groups and stereochemistry of the unlabeled compound, with the critical difference being the incorporation of six 13C isotopes in the fluorophenyl ring. This isotopic modification creates a mass shift of +6 atomic mass units compared to the unlabeled compound, allowing for clear differentiation during mass spectrometric analysis without altering its chemical behavior in analytical separations .
Synthesis and Precursors
The synthesis of Flufenacet-13C6 involves specialized isotopic labeling techniques to incorporate the 13C atoms at specific positions in the molecule.
Synthetic Intermediates
Key intermediates in the synthesis of Flufenacet-13C6 include isotopically labeled nitrofluorobenzene derivatives, as detailed in Table 2.
Table 2: Synthetic Intermediates for Flufenacet-13C6
| Intermediate | CAS Number | Molecular Formula | Molecular Weight | Role |
|---|---|---|---|---|
| 4-Nitrofluorobenzene-13C6 | 1958100-79-2 | 13C6H4FNO2 | 147.06 | Primary synthetic precursor |
| o-Nitrofluorobenzene-13C6 | 2230123-14-3 | 13C6H4FNO2 | 147.06 | Potential synthetic impurity |
The synthesis pathway typically proceeds through reduction of the nitro group to an amine, followed by N-alkylation and coupling reactions to form the final labeled herbicide structure. 4-Nitrofluorobenzene-13C6 serves as the primary building block, contributing the labeled aromatic ring that becomes incorporated into the final product .
Analytical Applications
Flufenacet-13C6 serves primarily as an internal standard in analytical methods for environmental and food safety monitoring.
Role in Chromatographic Analysis
As an internal standard, Flufenacet-13C6 compensates for matrix effects, extraction inefficiencies, and instrumental variations during quantitative analysis. Its nearly identical chemical behavior to unlabeled flufenacet, combined with its distinct mass, makes it ideal for accurate quantification using mass spectrometry techniques .
LC-MS/MS Method Parameters
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for flufenacet determination using the 13C6-labeled internal standard. Table 3 presents typical LC-MS/MS parameters used for Flufenacet-13C6 analysis.
Table 3: LC-MS/MS Parameters for Flufenacet-13C6 Detection
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | 370.1 → 200.0 |
| Collision Energy | 8 eV |
| Collision Voltage | 10 V |
| Typical Column | Waters XSelect Premier CSH C18, 2.1 × 100 mm, 2.5 μm |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 μL |
These optimized parameters allow for high sensitivity and selectivity in the detection of both the internal standard and the target analyte in complex environmental and agricultural samples.
Environmental Analysis Applications
Flufenacet-13C6 plays a crucial role in environmental monitoring programs tracking pesticide concentrations in various matrices.
Water Analysis Methods
Environmental researchers and regulatory agencies utilize Flufenacet-13C6 in standardized methods for pesticide analysis in water samples. The U.S. Geological Survey (USGS) and Environmental Protection Agency (EPA) have incorporated this internal standard into methods for monitoring pesticides in surface water, groundwater, and drinking water .
The typical procedure involves:
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Addition of Flufenacet-13C6 internal standard to water samples
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Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced cartridges
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Elution with organic solvents
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Concentration and analysis by LC-MS/MS
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Quantification using the ratio of native flufenacet to Flufenacet-13C6
These methods achieve detection limits in the low nanogram per liter range, enabling the monitoring of flufenacet at environmentally relevant concentrations .
Multi-Residue Methods
Flufenacet-13C6 is frequently included in multi-residue analytical methods alongside other isotopically labeled standards. These comprehensive approaches allow simultaneous determination of numerous pesticides in environmental and food samples .
Regulatory Context and Environmental Concerns
While Flufenacet-13C6 itself is solely an analytical standard without direct agricultural applications, understanding the regulatory status of the parent compound provides important context for its analytical use.
Regulatory Status of Parent Compound
The unlabeled flufenacet has been under increasing regulatory scrutiny, particularly in the European Union, due to environmental and health concerns:
-
The European Commission has proposed a ban on flufenacet, designating it as a PFAS (per- and polyfluoroalkyl substances) pesticide
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Flufenacet was designated a "candidate for substitution" in the EU as early as 2015
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The herbicide has been identified as meeting criteria for endocrine-disrupting chemicals
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Neurotoxic properties have been documented in safety assessments
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Environmental persistence concerns center on its degradation to trifluoroacetic acid (TFA), a persistent PFAS pollutant found in water systems
These regulatory developments have increased the importance of sensitive analytical methods using Flufenacet-13C6 as internal standard for environmental monitoring and compliance testing.
Future Research Directions
The ongoing analytical applications of Flufenacet-13C6 point to several emerging research areas:
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Development of faster, more sensitive multi-residue methods incorporating Flufenacet-13C6 for high-throughput environmental screening
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Exploration of novel sample preparation techniques to improve recovery of flufenacet from complex matrices
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Application of Flufenacet-13C6 in metabolite identification studies to track environmental fate of the parent herbicide
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Integration into non-targeted screening approaches using high-resolution mass spectrometry
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